

# [35S]GTPyS binding assay to measure Gpr35 modulator 2 efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Gpr35 modulator 2

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## Application Notes & Protocols

Topic: [35S]GTPyS Binding Assay for Measuring Gpr35 Modulator Efficacy

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed protocol for utilizing the [35S]GTPyS binding assay to characterize the efficacy of a novel modulator, "Modulator 2," at the G protein-coupled receptor 35 (Gpr35). Gpr35 is an important therapeutic target implicated in inflammation and cardiovascular diseases.[1][2] The [35S]GTPyS binding assay is a functional, in vitro method that directly measures the activation of G proteins upon receptor stimulation, making it a robust tool for quantifying agonist and modulator activity.[3][4] The assay relies on the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to the G $\alpha$  subunit following agonist-induced GDP/GTP exchange.[4][5] This protocol outlines the Gpr35 signaling pathway, a step-by-step experimental workflow, detailed methodologies, and data presentation for assessing the potency and efficacy of Gpr35 modulators.

## Gpr35 Signaling Pathway and Assay Principle

G protein-coupled receptors (GPCRs) like Gpr35 are key signal transducers. In its inactive state, the receptor is associated with a heterotrimeric G protein complex (G $\alpha$ , G $\beta$ , G $\gamma$ ) with GDP bound to the G $\alpha$  subunit. Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G $\alpha$  subunit.[4] This leads to the

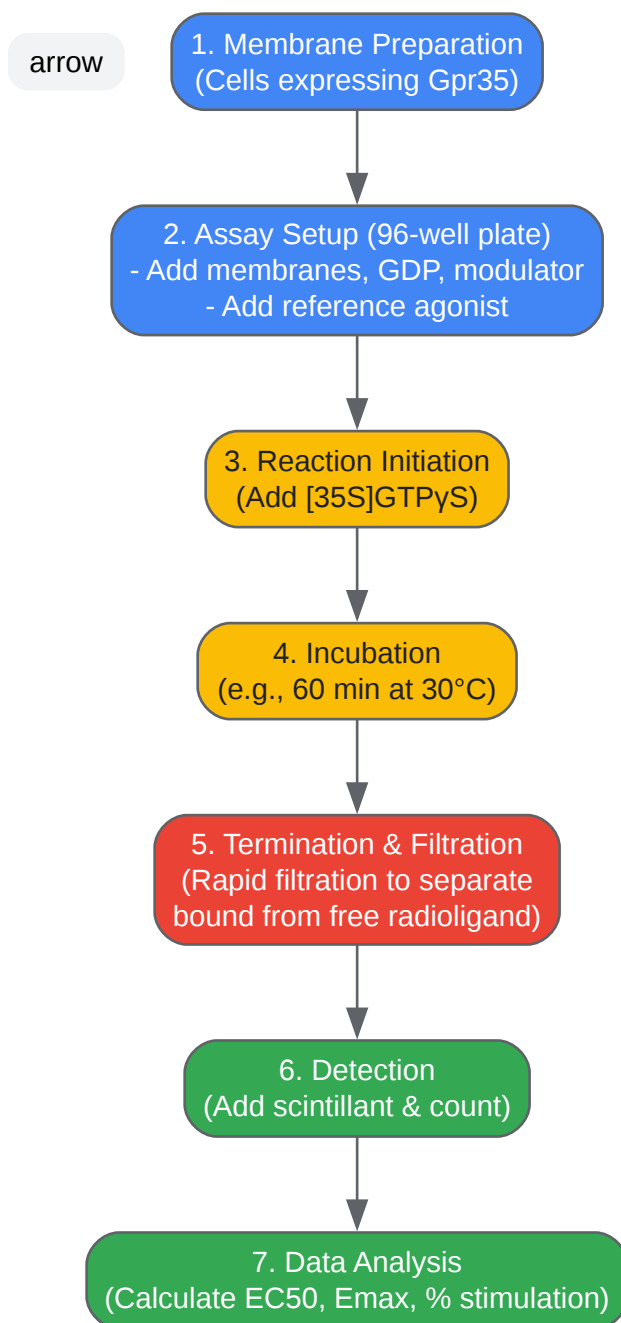
dissociation of the  $G\alpha$ -GTP and  $G\beta\gamma$  subunits, which then modulate downstream effectors.[1] Gpr35 is known to couple predominantly with  $G_{ai/o}$  and  $G\alpha_{12/13}$  proteins.[1][2]

The  $[35S]$ GTP $\gamma$ S binding assay measures this primary activation step.[3] The non-hydrolyzable analog  $[35S]$ GTP $\gamma$ S binds to the activated  $G\alpha$  subunit but is resistant to the intrinsic GTPase activity, causing the labeled subunit to accumulate.[5] The amount of incorporated radioactivity is directly proportional to the level of G protein activation, providing a quantitative measure of a ligand's efficacy.[6]

**Caption:** Gpr35 G-protein activation and  $[35S]$ GTP $\gamma$ S binding mechanism.

## Experimental Workflow

The overall workflow for the  $[35S]$ GTP $\gamma$ S binding assay involves several key stages, from preparing the biological materials to analyzing the final data. The process is typically performed in a 96-well plate format to accommodate multiple concentrations and replicates.



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**Caption:** General experimental workflow for the [35S]GTPyS binding assay.

## Detailed Experimental Protocol

This protocol is designed to assess the effect of Modulator 2 on the potency and efficacy of a standard Gpr35 agonist (e.g., Zaprinast) in stimulating [35S]GTPyS binding.

## Materials and Reagents

Reagent	Details / Recommended Supplier
Cell Membranes	Prepared from HEK293 or CHO cells stably expressing human Gpr35
[35S]GTPyS	Specific Activity >1000 Ci/mmol (e.g., PerkinElmer)
GTPyS (unlabeled)	For non-specific binding determination (e.g., Sigma-Aldrich)
GDP	Guanosine 5'-diphosphate sodium salt (e.g., Sigma-Aldrich)
Modulator 2	Test compound
Zaprinast	Reference Gpr35 agonist (e.g., Tocris Bioscience)
Assay Buffer	50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl <sub>2</sub> , 1 mM EDTA
Wash Buffer	50 mM Tris-HCl (pH 7.4), ice-cold
96-well Filter Plates	Glass fiber filters (e.g., Millipore)
Scintillation Cocktail	For microplate counters (e.g., OptiPhase SuperMix)

## Membrane Preparation

- Culture HEK293 cells stably expressing human Gpr35 to ~90% confluency.
- Harvest cells and centrifuge at 500 x g for 5 minutes.
- Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).
- Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
- Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

- Discard the supernatant and resuspend the membrane pellet in assay buffer.
- Determine the protein concentration using a Bradford or BCA protein assay.
- Aliquot and store membranes at -80°C until use.

## Assay Procedure

The assay should be performed in a 96-well plate with a final volume of 200 µL per well.

- Prepare Reagent Mixes: On the day of the experiment, thaw all reagents on ice. Prepare dilutions of the reference agonist (Zaprinast) and Modulator 2 in assay buffer.
- Assay Setup: Add the following components to the wells of the 96-well plate in the specified order:
  - 100 µL of Assay Buffer containing GDP (final concentration 10 µM).
  - 20 µL of Modulator 2 at various concentrations (or buffer for control wells).
  - 20 µL of reference agonist at various concentrations (or buffer for basal binding). For non-specific binding (NSB), add unlabeled GTPyS to a final concentration of 10 µM.
  - 40 µL of diluted cell membranes (5-20 µg protein per well). Pre-incubate the plate for 15-30 minutes at 30°C.
- Initiate Reaction: Add 20 µL of [35S]GTPyS (final concentration 0.1-0.5 nM) to all wells to start the reaction.
- Incubation: Seal the plate and incubate for 60 minutes at 30°C with gentle shaking.
- Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.<sup>[7]</sup> Wash the filters three times with 200 µL of ice-cold wash buffer.<sup>[7]</sup>
- Detection: Dry the filter plate completely under a heat lamp or in an oven. Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity in a microplate scintillation counter.<sup>[7]</sup>

## Data Analysis

- **Specific Binding:** Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled GTPyS) from the total binding.
  - $\text{Specific Binding} = \text{Total CPM} - \text{NSB CPM}$
- **Data Normalization:** Express the data as a percentage of the maximal stimulation achieved with the reference agonist alone.
  - $\% \text{ Stimulation} = ((\text{Specific CPM}_{\text{Compound}} - \text{Specific CPM}_{\text{Basal}}) / (\text{Specific CPM}_{\text{Max Agonist}} - \text{Specific CPM}_{\text{Basal}})) \times 100$
- **Curve Fitting:** Use a non-linear regression analysis (e.g., sigmoidal dose-response) in software like GraphPad Prism to determine potency (EC50) and efficacy (Emax) values.

## Data Presentation: Efficacy of Modulator 2

The following tables present hypothetical data for "Modulator 2" to illustrate its characterization as a positive allosteric modulator (PAM) of Gpr35.

### Table 1: Effect of Modulator 2 on the Potency of Zaprinst

This experiment measures the concentration-response of the reference agonist Zaprinst in the absence and presence of fixed concentrations of Modulator 2. A leftward shift in the EC50 value indicates a positive allosteric effect on agonist potency.

Concentration of Modulator 2 (μM)	Zaprinst EC50 (nM)	Fold Shift
0 (Control)	150.5	1.0
0.1	85.2	1.8
1.0	32.8	4.6
10.0	15.1	10.0

## Table 2: Effect of Modulator 2 on the Efficacy of Zaprinst

This experiment uses a fixed, near-EC80 concentration of the reference agonist (e.g., 500 nM Zaprinst) with varying concentrations of Modulator 2. An increase in the % stimulation over the agonist alone indicates a positive allosteric effect on efficacy.

Concentration of Modulator 2 ( $\mu\text{M}$ )	% Stimulation over Basal (in the presence of 500 nM Zaprinst)
0	80.0%
0.01	82.5%
0.1	95.6%
1.0	115.2%
10.0	125.8%

## Summary

The [35S]GTPyS binding assay is a powerful and direct method for assessing the functional activity of modulators at Gpr35.[3][4] It allows for the precise determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax).[5] The detailed protocol and data presentation framework provided here serve as a comprehensive guide for researchers to effectively characterize novel Gpr35 modulators like "Modulator 2" and advance drug discovery efforts for related diseases.

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)